Regulatory Recognition: Dehydro Trimipramine as a Defined Pharmacopoeial Impurity Standard
Dehydro trimipramine is explicitly designated as Trimipramine Maleate EP Impurity C and Trimipramine USP Related Compound A in major pharmacopoeias. This designation is critical for analytical method validation in drug manufacturing. In contrast, other trimipramine-related impurities, such as 2-hydroxy trimipramine or trimipramine-N-oxide, are not assigned this specific official impurity designation [1].
| Evidence Dimension | Pharmacopoeial Recognition as Official Impurity |
|---|---|
| Target Compound Data | Designated as EP Impurity C and USP Related Compound A |
| Comparator Or Baseline | Other trimipramine metabolites (e.g., 2-hydroxy trimipramine, trimipramine-N-oxide): No official EP/USP impurity designation |
| Quantified Difference | Qualitative difference in regulatory status |
| Conditions | Based on European Pharmacopoeia and United States Pharmacopeia monographs |
Why This Matters
This designation is essential for pharmaceutical manufacturers and testing laboratories to ensure compliance with regulatory standards for trimipramine drug products.
- [1] ChemWhat. Trimipramine Maleate EP Impurity C CAS#: 315-69-5. Accessed 2026. View Source
